molecular formula C10H10F3NO4S B14147797 N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 88730-36-3

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14147797
CAS No.: 88730-36-3
M. Wt: 297.25 g/mol
InChI Key: CTMUNFUTQSRCPK-UHFFFAOYSA-N
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Description

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide: is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to a phenyl ring, making it a valuable reagent in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines yields corresponding amides, while oxidation can produce sulfonic acids .

Scientific Research Applications

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyl group is highly reactive towards nucleophiles, facilitating the formation of new bonds. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of methanesulfonyl and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable intermediate in pharmaceutical research .

Properties

CAS No.

88730-36-3

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.25 g/mol

IUPAC Name

[N-acetyl-3-(trifluoromethyl)anilino] methanesulfonate

InChI

InChI=1S/C10H10F3NO4S/c1-7(15)14(18-19(2,16)17)9-5-3-4-8(6-9)10(11,12)13/h3-6H,1-2H3

InChI Key

CTMUNFUTQSRCPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)OS(=O)(=O)C

Origin of Product

United States

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